molecular formula C22H30N2O4S2 B3441570 1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-methylpiperidine)

1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-methylpiperidine)

Cat. No. B3441570
M. Wt: 450.6 g/mol
InChI Key: HBPKLIXSVLYGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-methylpiperidine) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as NDSMP and is a member of the piperidine family. It is a white crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of NDSMP is not well understood. However, it is believed that NDSMP exerts its biological activity by binding to specific receptors or enzymes in the body. The exact mechanism of action may vary depending on the specific application of NDSMP.
Biochemical and Physiological Effects:
NDSMP has been shown to possess various biochemical and physiological effects. In medicine, NDSMP has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been shown to enhance the bioavailability of certain drugs. In material science, NDSMP has been used as a precursor for the synthesis of various MOFs, which have potential applications in gas storage and separation. In catalysis, NDSMP has been used as a ligand for the synthesis of various metal complexes that have shown promising catalytic activity in various reactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NDSMP in lab experiments is its stability and ease of synthesis. NDSMP is a white crystalline solid that is stable under ambient conditions and can be easily synthesized in high yields. However, one of the limitations of using NDSMP in lab experiments is its potential toxicity. NDSMP has been shown to possess cytotoxic properties, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on NDSMP. In medicine, further studies are needed to elucidate the exact mechanism of action of NDSMP and to explore its potential use as a drug delivery system. In material science, further studies are needed to explore the potential applications of NDSMP-derived MOFs in gas storage and separation. In catalysis, further studies are needed to optimize the synthesis of NDSMP-based metal complexes and to explore their potential catalytic activity in various reactions. Additionally, further studies are needed to explore the potential toxicity of NDSMP and to develop safer alternatives for its use in various applications.

Scientific Research Applications

NDSMP has been extensively studied for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, NDSMP has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, NDSMP has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, NDSMP has been used as a ligand for the synthesis of various metal complexes that have shown promising catalytic activity in various reactions.

properties

IUPAC Name

4-methyl-1-[5-(4-methylpiperidin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-17-9-13-23(14-10-17)29(25,26)21-7-3-6-20-19(21)5-4-8-22(20)30(27,28)24-15-11-18(2)12-16-24/h3-8,17-18H,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPKLIXSVLYGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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